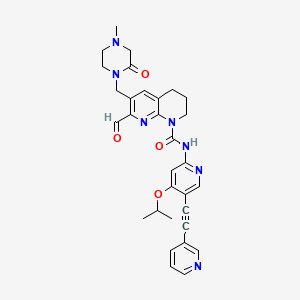

Fgfr4-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H33N7O4 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-N-[4-propan-2-yloxy-5-(2-pyridin-3-ylethynyl)-2-pyridinyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |

InChI |

InChI=1S/C31H33N7O4/c1-21(2)42-27-15-28(33-17-24(27)9-8-22-6-4-10-32-16-22)35-31(41)38-11-5-7-23-14-25(26(20-39)34-30(23)38)18-37-13-12-36(3)19-29(37)40/h4,6,10,14-17,20-21H,5,7,11-13,18-19H2,1-3H3,(H,33,35,41) |

InChI Key |

OKXXDRNCBCZCML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1C#CC2=CN=CC=C2)NC(=O)N3CCCC4=CC(=C(N=C43)C=O)CN5CCN(CC5=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of FGF401 (Roblitinib): A Selective FGFR4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where aberrant signaling of the FGF19-FGFR4 axis is a known oncogenic driver. This has spurred the development of selective FGFR4 inhibitors. This technical guide details the discovery and synthesis of FGF401 (roblitinib), a first-in-class, potent, and highly selective reversible-covalent inhibitor of FGFR4. We will explore the strategic approach to its design, its mechanism of action, and provide a summary of its biological activity. Furthermore, this guide includes detailed experimental protocols and data presented in a clear, tabular format for ease of comparison, along with diagrams to illustrate key signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting FGFR4

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. The FGFR family consists of four highly homologous receptor tyrosine kinases (FGFR1-4). While essential for normal physiological processes, dysregulation of this pathway is implicated in various cancers. Specifically, the FGF19-FGFR4 signaling axis has been identified as a key driver in a subset of HCC. This has made selective inhibition of FGFR4 an attractive therapeutic strategy. A key challenge in developing FGFR4 inhibitors is achieving selectivity over other FGFR isoforms due to the high homology in their ATP-binding pockets.

The discovery of FGF401 was guided by the identification of a unique, poorly conserved cysteine residue (Cys552) within the ATP-binding site of FGFR4, a feature not present in other FGFR family members. This provided a unique opportunity for the rational design of a selective inhibitor that could covalently interact with this residue.

Discovery of FGF401: A Structure-Guided Approach

The development of FGF401 began with a 2-formylquinoline amide hit series. Through structure-activity relationship (SAR) studies and optimization, the focus was to enhance potency, improve metabolic stability, and increase solubility. The key innovation in the design of FGF401 is the incorporation of an aldehyde functional group. This aldehyde forms a reversible hemithioacetal linkage with the thiol group of the unique Cys552 residue in the FGFR4 kinase domain. This reversible-covalent mechanism of action is central to its high potency and selectivity.

Mechanism of Action

FGF401 acts as a reversible-covalent inhibitor of the FGFR4 kinase. The aldehyde moiety of FGF401 interacts with the Cys552 residue in the hinge region of the FGFR4 ATP-binding pocket to form a hemithioacetal adduct. This reversible covalent bond effectively blocks the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways. The reversibility of this interaction contributes to the drug's safety profile.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of inhibition by FGF401.

Synthesis of FGF401 (Roblitinib)

The synthesis of Roblitinib (FGF401) involves a multi-step process. A key step in the synthesis is the construction of the unsymmetrical urea core. The process begins with the bromination of a substituted pyridine, followed by lithiation and formylation to introduce the key aldehyde group. Subsequent reductive amination and urea formation with a second aromatic amine fragment complete the synthesis. The use of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) is noted as being more effective for the urea formation step compared to the more commonly used 1,1'-carbonyldiimidazole (CDI).

Below is a generalized workflow for the synthesis of FGF401.

Biological Activity and Data Presentation

FGF401 is a highly potent and selective inhibitor of FGFR4. In biochemical assays, it demonstrates an IC50 of 1.9 nM for FGFR4. Importantly, it shows remarkable selectivity, with at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases. A kinome-wide scan against 456 kinases confirmed FGFR4 as the primary target.

Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Selectivity vs. FGFR1, 2, 3 | Reference |

| FGFR4 | 1.9 | >1,000-fold | |

| FGFR1 | >10,000 | - | |

| FGFR2 | >10,000 | - | |

| FGFR3 | >10,000 | - |

Cellular Activity

FGF401 effectively inhibits the growth of HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho (KLB).

| Cell Line | IC50 (nM) | Reference |

| HUH7 | 12 | |

| Hep3B | 9 | |

| JHH7 | 9 |

In Vivo Efficacy

In preclinical xenograft models of HCC, FGF401 has demonstrated robust anti-tumor activity. A consistent pharmacokinetic/pharmacodynamic (PK/PD) relationship was observed, with tumor growth inhibition correlating with the inhibition of FGFR4 phosphorylation. FGF401 showed significant efficacy in both cell-line derived and patient-derived xenograft (PDX) models that are positive for FGF19, FGFR4, and KLB.

Experimental Protocols

General Synthesis Procedure

The synthesis of FGF401 is detailed in the work by Fairhurst et al. (2020) in the Journal of Medicinal Chemistry. The general steps involve:

-

Bromination: A substituted pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

-

Lithiation and Formylation: The brominated intermediate undergoes lithium-halogen exchange at low temperature, followed by quenching with an electrophilic formylating agent like dimethylformamide (DMF) to install the aldehyde.

-

Reductive Amination: The resulting aldehyde is reacted with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the secondary amine linkage.

-

Urea Formation: The final step involves the coupling of the secondary amine intermediate with another aromatic amine fragment using 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) in a solvent such as DMF to yield FGF401.

Kinase Inhibition Assay

The inhibitory activity of FGF401 against FGFR4 and other kinases can be determined using a variety of commercially available kinase assay kits, typically employing a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The general protocol involves:

-

Incubating the recombinant kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP in a reaction buffer.

-

Adding varying concentrations of the inhibitor (FGF401).

-

Allowing the kinase reaction to proceed for a defined period at a controlled temperature.

-

Stopping the reaction and adding detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate).

-

Measuring the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

-

Calculating IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The effect of FGF401 on the proliferation of cancer cell lines is typically assessed using a colorimetric or fluorometric assay that measures cell viability, such as the MTT or CellTiter-Glo assay. The general procedure is as follows:

-

Seeding cells in 96-well plates and allowing them to adhere overnight.

-

Treating the cells with a serial dilution of FGF401 for a specified duration (e.g., 72 hours).

-

Adding the assay reagent (e.g., MTT or CellTiter-Glo reagent) to each well.

-

Incubating for a period to allow for the conversion of the substrate into a detectable product.

-

Measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

Determining the IC50 values from the resulting dose-response curves.

Conclusion

FGF401 (roblitinib) represents a significant advancement in the targeted therapy of FGFR4-driven cancers. Its discovery through a rational, structure-based design approach, leveraging the unique Cys552 residue, has resulted in a highly potent and selective inhibitor. The reversible-covalent mechanism of action provides a desirable balance of efficacy and safety. The preclinical data strongly support its clinical development, and it was the first selective FGFR4 inhibitor to enter clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FGF401, serving as a valuable resource for researchers and professionals in the field of oncology drug development.

Fgfr4-IN-6: A Deep Dive into its Target Selectivity Profile Against the FGFR Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Fgfr4-IN-6, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding the precise interactions of this compound with the entire FGFR family is crucial for its development as a targeted therapeutic agent. This document details the quantitative inhibitory activity, the experimental methodologies used to determine this selectivity, and the key signaling pathways involved.

Executive Summary

This compound demonstrates exceptional selectivity for FGFR4 over other members of the Fibroblast Growth Factor Receptor (FGFR) family, namely FGFR1, FGFR2, and FGFR3. This high degree of selectivity is attributed to the unique presence of a cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which allows for a covalent interaction with the inhibitor.[1][2] This mechanism of action distinguishes it from many pan-FGFR inhibitors, potentially leading to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other FGFR isoforms. This guide presents the biochemical potency of this compound against the FGFR family and provides detailed protocols for the assays used to determine these values. Furthermore, it visually outlines the FGFR4 signaling cascade and the experimental workflow for assessing inhibitor selectivity.

Data Presentation: Biochemical Potency of this compound

The inhibitory activity of this compound against the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4 was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data clearly illustrates the remarkable selectivity of this compound for FGFR4.

| Target Kinase | IC50 (nM) | Selectivity (Fold vs. FGFR4) |

| FGFR1 | >50,000 | >664 |

| FGFR2 | 35,482 | 471 |

| FGFR3 | >30,000 | >398 |

| FGFR4 | 75.3 | 1 |

Data sourced from a study on a closely related compound, designated as compound 6O, which is believed to be this compound or a structurally analogous compound with a similar selectivity profile.[3]

Experimental Protocols

The determination of the target selectivity profile of this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for a biochemical kinase assay to determine IC50 values and a cell-based assay to assess cellular potency.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay for measuring kinase activity and inhibition.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

This compound (or test compound)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO in Kinase Buffer) to the wells of the assay plate.

-

Add 10 µL of a solution containing the specific FGFR kinase and the substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for each respective kinase.

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Signal Measurement: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based FGFR4 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of ligand-induced FGFR4 autophosphorylation in a cellular context.

Materials:

-

Hepatocellular carcinoma (HCC) cell line with endogenous FGFR4 expression (e.g., Huh7 or Hep3B)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or test compound)

-

FGF19 (Fibroblast Growth Factor 19) ligand

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Antibodies:

-

Primary antibody against phosphorylated FGFR4 (p-FGFR4)

-

Primary antibody against total FGFR4

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

-

Western blotting reagents and equipment

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment:

-

Seed the HCC cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

-

Ligand Stimulation: Stimulate the cells with a saturating concentration of FGF19 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-FGFR4 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total FGFR4 to ensure equal protein loading.

-

Quantify the band intensities for p-FGFR4 and total FGFR4.

-

Normalize the p-FGFR4 signal to the total FGFR4 signal for each treatment condition.

-

Plot the normalized p-FGFR4 levels against the inhibitor concentration to determine the cellular IC50 value.

-

Visualizations

The following diagrams illustrate the key signaling pathways mediated by FGFR4 and the general workflow for determining inhibitor selectivity.

References

Probing the Interaction: A Technical Guide to the Binding Kinetics of Selective Inhibitors with the FGFR4 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of selective inhibitors to the Fibroblast Growth Factor Receptor 4 (FGFR4) kinase domain. Dysregulation of the FGFR4 signaling pathway is a known driver in various cancers, particularly hepatocellular carcinoma, making it a critical target for therapeutic intervention.[1][2] Understanding the binding kinetics of inhibitors is paramount for the development of potent and selective drugs. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of FGFR4 inhibitors.

Quantitative Analysis of Selective FGFR4 Inhibitor Binding

The development of selective FGFR4 inhibitors has led to several compounds with high potency and specificity. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the biochemical IC50 values for several representative selective FGFR4 inhibitors against the FGFR4 kinase domain and other members of the FGFR family. This comparative data is crucial for assessing the selectivity profile of each compound.

| Compound ID | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |

| BLU9931 | < 10 | > 500 | > 500 | > 500 | [3] |

| FGF401 (Roblitinib) | 1.1 | 230 | 1200 | 2000 | [2][4] |

| H3B-6527 | 1 | > 1000 | > 1000 | > 1000 | [5] |

| Compound 4c | 33 | > 10000 | > 10000 | > 10000 | [4][6] |

| Compound 10z | 2.5 | > 1000 | > 1000 | > 1000 | [7] |

Note: The table presents a selection of publicly disclosed selective FGFR4 inhibitors. "Fgfr4-IN-6" is not a publicly documented inhibitor name as of the latest search, and therefore, data for this specific compound is not available.

Experimental Protocols for Determining Binding Kinetics

The determination of inhibitor potency against the FGFR4 kinase domain is commonly performed using biochemical kinase assays. These assays measure the enzymatic activity of the purified FGFR4 kinase domain in the presence of varying concentrations of the inhibitor.

General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a generalized representation based on commonly used commercial kinase assay kits.[8][9]

1. Reagents and Materials:

-

Purified recombinant human FGFR4 kinase domain

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[8]

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes and sterile tips

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in the kinase assay buffer.

-

Add a fixed amount of the FGFR4 enzyme to each well of the microplate.

-

Add the diluted inhibitor solutions to the wells containing the enzyme. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence of each well using a plate reader.

3. Data Analysis:

-

Subtract the background luminescence (from the "no enzyme" control) from all other measurements.

-

Normalize the data by setting the "no inhibitor" control as 100% enzyme activity and the background as 0% activity.

-

Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows are essential tools for understanding the complex biological context and the practical steps in inhibitor characterization.

FGFR4 Signaling Pathway

The FGFR4 signaling cascade is a complex network that plays a crucial role in cell proliferation, survival, and differentiation.[10][11] Upon binding of its primary ligand, FGF19, and the co-receptor β-Klotho, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[12] This activation triggers downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, ultimately leading to the regulation of gene expression and cellular responses.[10]

Caption: Simplified FGFR4 signaling pathway upon FGF19 binding.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical luminescence-based biochemical kinase assay to determine the IC50 of an inhibitor.

Caption: Workflow for an in vitro kinase assay to determine IC50.

References

- 1. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fgfr4-IN-6: A Covalently Reversible Inhibitor of the FGFR4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr4-IN-6 (also known as Compound 9ka), a novel, potent, and selective covalently reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The aberrant activation of the FGFR4 signaling pathway is a known oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC).[1][2] this compound has demonstrated significant potential as a therapeutic agent by effectively modulating this pathway. This document details the quantitative data, experimental protocols, and visual representations of the signaling pathway and experimental workflows associated with the characterization of this compound.

Core Quantitative Data

This compound has been shown to be a highly potent and selective inhibitor of FGFR4. The following table summarizes its key quantitative metrics.[1][2]

| Parameter | Value | Description |

| IC50 (FGFR4) | 5.4 nM | The half maximal inhibitory concentration against FGFR4 kinase activity.[1][2] |

| Kinome Selectivity | Extraordinary | Exhibited high selectivity for FGFR4 when screened against a panel of other kinases. |

| Oral Bioavailability | 50.97% (in rats) | Percentage of the orally administered dose that reaches systemic circulation.[1][2] |

| Half-life (T1/2) | 3.06 h (in rats) | The time required for the concentration of the compound in the body to be reduced by half.[1][2] |

| In Vivo Efficacy | Significant tumor regression | Observed in a Hep3B2.1-7 HCC xenograft mouse model at a 30 mg/kg oral dose.[1][2] |

FGFR4 Signaling Pathway and Mechanism of Action of this compound

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon binding of its ligand, primarily Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.

This compound is a covalently reversible inhibitor, which means it forms a covalent bond with a specific cysteine residue in the FGFR4 protein, but this bond can be broken. This allows for sustained target engagement with potentially reduced off-target effects.

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro FGFR4 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant FGFR4 kinase to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for a specified pre-incubation time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on FGFR4 signaling, such as Hep3B2.1-7.

Materials:

-

Hep3B2.1-7 hepatocellular carcinoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assay

-

96-well cell culture plates

Protocol:

-

Seed Hep3B2.1-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating, and measuring the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Western Blot Analysis

This technique is used to detect the levels of specific proteins in the FGFR4 signaling pathway to confirm that this compound is inhibiting its target.

Materials:

-

Hep3B2.1-7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Culture Hep3B2.1-7 cells and treat them with various concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation status and total protein levels of the target proteins.

Experimental Workflow

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial discovery to in vivo validation.

Caption: Experimental Workflow for this compound Characterization.

This guide provides a foundational understanding of this compound and its role in modulating the FGFR4 signaling pathway. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of oncology and drug discovery. The unique covalently reversible mechanism of this compound presents a promising avenue for the development of targeted cancer therapies.

References

Fgfr4-IN-6 and its Analogs: A Technical Guide to Therapeutic Applications in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Fgfr4-IN-6" is not publicly available. This guide will therefore focus on the therapeutic potential of highly selective FGFR4 inhibitors in hepatocellular carcinoma (HCC), using data from extensively studied analogs such as Fisogatinib (BLU-554), Roblitinib (FGF-401), and H3B-6527 as representative examples. The principles, pathways, and experimental methodologies described are directly applicable to the preclinical and clinical investigation of novel FGFR4 inhibitors like this compound.

Introduction: The FGF19-FGFR4 Axis as a Therapeutic Target in HCC

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a poor prognosis and limited treatment options for advanced stages.[1] A subset of HCC tumors is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][2] Under normal physiological conditions, this axis plays a role in bile acid homeostasis.[3] However, in approximately 30-50% of HCC cases, amplification of the FGF19 gene leads to its overexpression.[4][5] This results in constitutive activation of FGFR4, a receptor tyrosine kinase predominantly expressed on hepatocytes, driving tumor cell proliferation, survival, and migration.[4][6] The dependence of these tumors on the FGF19-FGFR4 signaling cascade presents a compelling therapeutic window for targeted inhibitors.

Selective FGFR4 inhibitors are a class of small molecules designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream oncogenic signaling. These agents have shown promising anti-tumor activity in preclinical models and early-phase clinical trials in patients with FGF19-driven HCC.[1][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental protocols relevant to the development of selective FGFR4 inhibitors for HCC.

Mechanism of Action

The binding of FGF19 to FGFR4, in complex with the co-receptor Klotho Beta (KLB), induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[4] Selective FGFR4 inhibitors, such as Fisogatinib, Roblitinib, and H3B-6527, are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[3][8] Fisogatinib and H3B-6527 are notable for their covalent binding mechanism to a unique cysteine residue (Cys552) in the FGFR4 kinase domain, which confers high potency and selectivity.[3]

Quantitative Preclinical Data of Selective FGFR4 Inhibitors

The following tables summarize key in vitro and in vivo efficacy data for representative selective FGFR4 inhibitors in HCC models.

Table 1: In Vitro Potency and Selectivity of Selective FGFR4 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |

| Fisogatinib (BLU-554) | FGFR4 | 5 | >100-fold | [9] |

| Roblitinib (FGF-401) | FGFR4 | 1.9 | >1000-fold | [10] |

| H3B-6527 | FGFR4 | <1.2 | >250-fold | [10] |

| BLU9931 | FGFR4 | 3 | 50- to 297-fold | [10] |

Table 2: In Vivo Anti-Tumor Efficacy of Selective FGFR4 Inhibitors in HCC Xenograft Models

| Compound | HCC Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| LD1 (anti-FGFR4 mAb) | HUH7 Xenograft | 30 mg/kg, weekly | 96 | [11] |

| H3B-6527 | Hep3B Xenograft | 300 mg/kg, twice daily | Regression | [12] |

| Fisogatinib (BLU-554) | Patient-Derived Xenograft (FGF19+) | Not specified | Tumor regression | [13] |

| Roblitinib (FGF-401) | Patient-Derived Xenograft (FGF19+) | Not specified | Dose-dependent regression/stasis | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel FGFR4 inhibitors. Below are generalized protocols for key experiments.

FGFR4 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.

-

Principle: A luminescent kinase assay, such as ADP-Glo™, measures the amount of ADP produced from the kinase reaction. The luminescent signal is proportional to kinase activity.

-

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase substrate (e.g., poly(E,Y)4:1)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound, recombinant FGFR4 kinase, and substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's protocol.[14][15]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Cell Viability Assay

This assay determines the effect of an FGFR4 inhibitor on the proliferation and survival of HCC cells.

-

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active cells.

-

Materials:

-

HCC cell lines with known FGF19/FGFR4 status (e.g., HUH7, Hep3B - high FGFR4; SNU449 - low FGFR4)

-

Cell culture medium and supplements

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

-

-

Procedure:

-

Seed HCC cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to the wells according to the manufacturer's protocol.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis of FGFR4 Signaling

This technique is used to assess the phosphorylation status of key proteins in the FGFR4 signaling pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target proteins and their phosphorylated forms.

-

Materials:

-

HCC cells treated with the test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-FGFR4, anti-p-FGFR4, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat HCC cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.

-

Principle: Human HCC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

HCC cell line (e.g., Hep3B) or patient-derived xenograft (PDX) with FGF19 amplification

-

Test compound formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject HCC cells into the flank of the mice.

-

Monitor tumor growth until they reach a specified size (e.g., 150-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the dosing schedule.

-

Measure tumor volume regularly (e.g., twice weekly) with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[12]

-

Conclusion and Future Directions

The FGF19-FGFR4 signaling axis is a clinically validated oncogenic driver in a significant subset of HCC patients. Selective FGFR4 inhibitors have demonstrated compelling preclinical efficacy and encouraging early clinical activity, validating this therapeutic strategy. The development of novel agents such as this compound requires a rigorous and systematic evaluation of their potency, selectivity, and anti-tumor effects using the experimental approaches outlined in this guide. Future research will likely focus on identifying predictive biomarkers beyond FGF19 expression to refine patient selection, understanding and overcoming mechanisms of resistance, and exploring rational combination therapies to enhance the durability of response to FGFR4 inhibition in HCC.[16]

References

- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]

- 2. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 7. mdpi.com [mdpi.com]

- 8. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blueprintmedicines.com [blueprintmedicines.com]

- 14. FGFR4 Kinase Enzyme System Application Note [promega.jp]

- 15. promega.com [promega.com]

- 16. tandfonline.com [tandfonline.com]

Early-Stage In Vitro Evaluation of a Selective FGFR4 Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. For the purpose of this guide, we will use the well-characterized inhibitor, BLU-9931, as a representative example to illustrate key experimental data and protocols.

Introduction to FGFR4 and Selective Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGFR4 signaling pathway, often through overexpression of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC).[2][3] This makes FGFR4 an attractive therapeutic target for cancer treatment. Selective FGFR4 inhibitors are designed to specifically block the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways that promote tumor growth.

Quantitative In Vitro Activity of a Selective FGFR4 Inhibitor

The in vitro potency and selectivity of an FGFR4 inhibitor are determined through a series of biochemical and cell-based assays. The following tables summarize representative quantitative data for a selective FGFR4 inhibitor, BLU-9931.

Table 1: Biochemical Kinase Inhibition Profile

| Kinase | IC50 (nM) | Selectivity over FGFR4 |

| FGFR4 | 3 | - |

| FGFR1 | ~891 | ~297-fold |

| FGFR2 | ~552 | ~184-fold |

| FGFR3 | ~150 | ~50-fold |

Data compiled from publicly available information on BLU-9931, a known selective FGFR4 inhibitor.[4]

Table 2: Cellular Activity Profile

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Clear Cell Renal Cell Carcinoma | 4.6 |

| A704 | Clear Cell Renal Cell Carcinoma | 3.8 |

| 769-P | Clear Cell Renal Cell Carcinoma | 2.7 |

| ACHN | Non-Clear Cell Renal Cell Carcinoma | 40.4 |

| HRCEpC | Normal Human Renal Cortical Epithelial Cells | 20.5 |

Data represents the half-maximal inhibitory concentration (IC50) for cell viability.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of FGFR4 inhibitors. Below are protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human FGFR4 enzyme

-

Kinase substrate (e.g., Poly(E,Y)4:1)

-

ATP

-

FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[3]

-

Test inhibitor (e.g., Fgfr4-IN-6)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final DMSO concentration should not exceed 1%.[2]

-

In a 384-well plate, add 1 µl of the test inhibitor or vehicle (DMSO).[3]

-

Add 2 µl of a solution containing the recombinant FGFR4 enzyme and substrate.

-

Initiate the kinase reaction by adding 2 µl of ATP solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.[3]

-

Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

-

Incubate at room temperature for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells to determine the effect of the inhibitor on cell proliferation.

Materials:

-

Cancer cell lines with known FGFR4 expression status (e.g., A498, A704, 769-P)[1]

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound)

-

WST-1 reagent

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the inhibitor's effect on the phosphorylation of key proteins in the FGFR4 signaling pathway.

Materials:

-

Cancer cell lines

-

Test inhibitor

-

Lysis buffer

-

Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2, p-STAT3, STAT3)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with the test inhibitor at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of phosphorylation inhibition.

Visualizations of Pathways and Workflows

FGFR4 Signaling Pathway

Caption: FGFR4 signaling pathway and the point of inhibition.

In Vitro Evaluation Workflow

Caption: Workflow for the in vitro evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of FGFR4 Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo administration protocol for a compound designated "Fgfr4-IN-6" was found in the available literature. The following application notes and protocols are a generalized guide based on established methodologies for other selective FGFR4 inhibitors in preclinical mouse models. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including "this compound".

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand FGF19, plays a crucial role in various cellular processes, including proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and rhabdomyosarcoma.[1][3][5] This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[2][3] This document provides a comprehensive overview of the in vivo administration protocols for evaluating the efficacy of FGFR4 inhibitors in mouse xenograft models, based on published preclinical studies of similar compounds.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][2] Selective FGFR4 inhibitors aim to block this initial activation step.

Caption: FGFR4 Signaling Pathway and Point of Inhibition.

Quantitative Data from Preclinical Studies of FGFR4 Inhibitors

The following table summarizes in vivo administration data for several reported FGFR4 inhibitors in mouse models. This information can serve as a starting point for designing studies with a new chemical entity like this compound.

| Inhibitor/Antibody | Mouse Model | Tumor Type | Dosage | Administration Route | Vehicle/Formulation | Reference |

| FGF401 | Athymic nude mice | Rhabdomyosarcoma (RMS559 xenograft) | 10 mg/kg | Oral | 30% PEG300, 5% Tween80, 22% DMSO | [1] |

| LY2874455 | Athymic nude mice | Rhabdomyosarcoma (RMS559 xenograft) | 6 mg/kg | Oral | 30% PEG300, 5% Tween80, 2% DMSO | [1] |

| Roblitinib | Nude mice | Breast cancer (rSKBR3 and MDA-MB-361 xenografts) | 30 mg/kg | Oral | Not specified | [6] |

| Selective FGFR4 inhibitor | NOD/SCID mice | Hepatocellular carcinoma (Huh7 xenograft) | 30 mg/kg (daily) | Not specified | Not specified | [5] |

| LD1 (anti-FGFR4 antibody) | Nude mice | Hepatocellular carcinoma (HUH7 xenograft) | 30 mg/kg (once weekly) | Not specified | PBS | [7] |

| chLD1 (anti-FGFR4 antibody) | CRL nu/nu mice | Hepatocellular carcinoma (HUH7 xenograft) | 30 mg/kg (twice weekly) | Intravenous | Not specified | [8] |

Experimental Protocols

Animal Models

-

Strain: Athymic nude mice (nu/nu) or NOD/SCID mice are commonly used for establishing xenografts to prevent immune rejection of human tumor cells.[1][5][9][10]

-

Age and Sex: Typically, 6-8 week old female mice are used.[9][11]

-

Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to food and water.

Xenograft Establishment

-

Cell Lines: Use cancer cell lines with known FGFR4 expression or activation (e.g., Huh7 for HCC, RMS559 for rhabdomyosarcoma).[1][5]

-

Implantation: Subcutaneously inject 1 x 10^6 to 2 x 10^6 cells in serum-free medium or a mixture with Matrigel into the flank of each mouse.[1][5]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-400 mm³) before starting treatment.[1][7] Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.[6]

Formulation and Administration of this compound (General Protocol)

-

Formulation:

-

For oral administration, a common vehicle is a mixture of Polyethylene Glycol (PEG), Tween, and DMSO or water. A representative formulation based on other inhibitors is 30% PEG300, 5% Tween80, and 65% water or a percentage of DMSO.[1] The final concentration of DMSO should be kept low to avoid toxicity.

-

For intraperitoneal or intravenous injection, the compound should be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like cyclodextrin.

-

The formulation should be prepared fresh daily or stored under conditions that ensure its stability.

-

-

Administration:

-

Oral Gavage: This is a common route for small molecule inhibitors.[1][6] Administer the formulation using a proper gauge gavage needle.

-

Intraperitoneal (IP) Injection: This route is also frequently used for drug administration in mouse models.

-

Intravenous (IV) Injection: Typically used for antibodies or compounds with poor oral bioavailability.[8]

-

The frequency of administration can range from daily to twice weekly, depending on the pharmacokinetic properties of the compound.[5][8]

-

Efficacy and Toxicity Assessment

-

Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is often a significant reduction in tumor growth in the treated group compared to the vehicle control group.[6][7]

-

Body Weight and Animal Well-being: Monitor the body weight of the mice regularly as an indicator of toxicity.[9][10] Observe the animals for any signs of distress or adverse effects.

-

Pharmacodynamic (PD) Studies: To confirm target engagement, a satellite group of mice can be euthanized at specific time points after a single dose (e.g., 3, 6, 16, 24 hours).[1] Tumors can then be harvested to assess the phosphorylation status of FGFR4 and downstream signaling proteins like ERK and AKT via Western blotting or immunohistochemistry.[1][5]

-

Histological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[6][10]

Experimental Workflow

Caption: General Experimental Workflow for In Vivo Studies.

References

- 1. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Determining the Optimal Concentration of Fgfr4-IN-6 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of Fgfr4-IN-6, a putative selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), for use in cell culture experiments. As direct experimental data for "this compound" is not publicly available, this guide leverages data from well-characterized selective FGFR4 inhibitors such as BLU9931 and FGF-401 to establish a strategic framework for its empirical determination.

Introduction to FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention.[2][3] this compound is presumed to be a small molecule inhibitor designed to selectively target FGFR4, thereby blocking its downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, and consequently inhibiting cancer cell growth and survival.[1][2][4]

Quantitative Data Summary: Reference FGFR4 Inhibitors

To establish a rational starting concentration range for this compound, it is informative to review the half-maximal inhibitory concentrations (IC50) of other potent and selective FGFR4 inhibitors in various cancer cell lines.

| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |

| BLU9931 | A498 (ccRCC) | Cell Viability | 4.6 µM | [5] |

| BLU9931 | A704 (ccRCC) | Cell Viability | 3.8 µM | [5] |

| BLU9931 | 769-P (ccRCC) | Cell Viability | 2.7 µM | [5] |

| BLU-554 | HuH-7 (HCC) | Cell Viability | ~250 nM (induces PARP cleavage) | [6] |

| FGF-401 | HuH-7 (HCC) | Cell Viability | ~250 nM (induces PARP cleavage) | [6] |

| BLU-554 | JHH-7 (HCC) | Cell Viability | >1.25 µM (no PARP cleavage) | [6] |

| FGF-401 | JHH-7 (HCC) | Cell Viability | >1.25 µM (no PARP cleavage) | [6] |

| Erdafitinib (pan-FGFR) | HuH-7 (HCC) | Cell Viability | 5.77 nM | [6] |

| Erdafitinib (pan-FGFR) | JHH-7 (HCC) | Cell Viability | 3.65 nM | [6] |

Note: The cellular potency of FGFR4 inhibitors can vary significantly depending on the cell line, the specific endpoint measured (e.g., viability, apoptosis), and the duration of treatment.[6] It is crucial to determine the optimal concentration of this compound empirically for each cell line and experiment.

Experimental Protocols

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This protocol outlines a method to determine the effect of this compound on the proliferation and viability of a cancer cell line. The resulting dose-response curve will be used to calculate the IC50 value.

Workflow:

Figure 1. Workflow for determining the IC50 of this compound.

Materials:

-

Cancer cell line of interest (e.g., HuH-7, JHH-7, A498)

-

Complete cell culture medium

-

96-well clear or white-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well in 100 µL of complete medium).

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for the desired treatment duration (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 20 µL of MTS reagent).

-

Incubate for the recommended time (e.g., 1-4 hours for MTS).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence (wells with medium only).

-

Normalize the results to the vehicle-treated control wells (set as 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Western Blot Analysis

This protocol is used to confirm that this compound inhibits the FGFR4 signaling pathway by assessing the phosphorylation status of FGFR4 and its downstream effectors like ERK and AKT.

Workflow:

Figure 2. Workflow for Western blot analysis of FGFR4 pathway inhibition.

Materials:

-

Treated cell lysates (from above)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FGFR4 (Tyr642), anti-FGFR4, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.1x, 1x, 10x IC50) for a shorter duration (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated samples to the vehicle control to assess the degree of pathway inhibition.

-

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FGFR4 kinase.

Workflow:

Figure 3. Workflow for an in vitro FGFR4 kinase assay.

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase substrate (e.g., Poly(E,Y)4:1)

-

Kinase assay buffer

-

ATP

-

This compound stock solution

-

Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

-

White 96-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Prepare solutions of FGFR4 kinase, substrate, and ATP in kinase buffer at the desired concentrations.

-

-

Kinase Reaction:

-

Add FGFR4 kinase, substrate, and this compound dilutions to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Measure the luminescent signal with a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

FGFR4 Signaling Pathway

Understanding the FGFR4 signaling pathway is essential for interpreting the results of inhibition experiments. Upon binding of FGF19, FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration.[1][2][7]

Figure 4. Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

By following these protocols and utilizing the provided reference data, researchers can effectively determine the optimal concentration of this compound for their specific cell culture experiments and validate its inhibitory effect on the FGFR4 signaling pathway. This systematic approach will ensure robust and reproducible results in the investigation of FGFR4 as a therapeutic target.

References

- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessebooks.com [openaccessebooks.com]

- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 5. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

Application Notes and Protocols: Fgfr4-IN-6 Immunoprecipitation Assay for Target Engagement Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and cell differentiation.[1][2][3] Dysregulation of the FGFR4 signaling pathway is implicated in the development and progression of several cancers, making it an attractive therapeutic target.[4][5][6] Fgfr4-IN-6 is a small molecule inhibitor designed to target FGFR4. Confirmation of its direct engagement with FGFR4 in a cellular context is a critical step in its preclinical validation.

This document provides a detailed protocol for an immunoprecipitation (IP) assay to confirm the target engagement of this compound with FGFR4. Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody specific to that protein.[7][8] By subsequently analyzing the immunoprecipitated complex, researchers can verify the interaction of this compound with its intended target, FGFR4.

Signaling Pathway

Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cellular processes like proliferation, survival, and migration.[1][9] this compound is designed to inhibit this signaling by binding to FGFR4 and preventing its activation.

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The experimental workflow for the this compound immunoprecipitation assay involves several key steps, starting from cell culture and treatment, followed by cell lysis, immunoprecipitation of the target protein, and finally, analysis of the immunoprecipitated proteins by western blotting.

Caption: Immunoprecipitation Experimental Workflow.

Experimental Protocol

This protocol is designed for cultured cells expressing FGFR4. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Line: A cell line with endogenous or overexpressed FGFR4 (e.g., certain hepatocellular carcinoma or breast cancer cell lines).

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Primary Antibody: Anti-FGFR4 antibody validated for immunoprecipitation.

-

Control Antibody: Normal IgG from the same species as the primary antibody.

-

Protein A/G Beads: Agarose or magnetic beads.

-

Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with low SDS or a buffer containing 1% Triton X-100).[7][10]

-

Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.

-

Elution Buffer: 1X SDS-PAGE sample buffer.

-

Protease and Phosphatase Inhibitor Cocktails.

-

BCA Protein Assay Kit.

-

Reagents and equipment for SDS-PAGE and Western Blotting.

Procedure

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration. Include a positive control (e.g., FGF19 stimulation) and a negative control (untreated cells).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To an appropriate amount of cell lysate (e.g., 500 µg - 1 mg), add Protein A/G beads.

-

Incubate with gentle rocking for 1 hour at 4°C.

-

Centrifuge and collect the supernatant. This pre-cleared lysate is now ready for immunoprecipitation.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-FGFR4 antibody. For the negative control, add the corresponding IgG isotype control.

-

Incubate with gentle rocking overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rocking for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 1X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-FGFR4 antibody to confirm the successful immunoprecipitation of FGFR4.

-

To confirm target engagement, a subsequent analysis by mass spectrometry could identify this compound bound to the immunoprecipitated FGFR4, or a competitive binding assay could be employed.

-

Data Presentation

The results of the immunoprecipitation assay can be summarized to compare the amount of FGFR4 pulled down under different treatment conditions. This provides a semi-quantitative measure of target engagement.

| Sample | Treatment | Input FGFR4 Level (Relative Units) | IP FGFR4 Level (Relative Units) | Target Engagement (%) |

| 1 | Vehicle Control (DMSO) | 1.0 | 1.0 | 0 |

| 2 | This compound (X µM) | 1.0 | Value | Calculated |

| 3 | FGF19 Stimulation | 1.0 | Value | N/A |

| 4 | This compound + FGF19 | 1.0 | Value | Calculated |

| 5 | IgG Control | 1.0 | Value | N/A |

Note: Relative units are determined by densitometry analysis of the western blot bands. Target engagement can be inferred from changes in FGFR4 phosphorylation or by more advanced techniques such as mass spectrometry to detect the compound directly.

Conclusion

This immunoprecipitation protocol provides a robust method for confirming the engagement of this compound with its intended target, FGFR4, in a cellular environment. Successful implementation of this assay is a critical milestone in the preclinical development of novel FGFR4 inhibitors, providing essential evidence of their mechanism of action. Careful optimization of antibody concentrations, incubation times, and washing steps will ensure high-quality, reproducible data.

References

- 1. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 2. What are FGFR4 agonists and how do they work? [synapse.patsnap.com]

- 3. Fibroblast growth factor receptor 4 - Wikipedia [en.wikipedia.org]

- 4. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. Immunoprecipitation [protocols.io]

Application Notes and Protocols: Fgfr4-IN-6 Dose-Response Curve Generation in Huh-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction